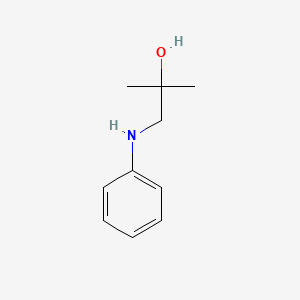

2-Methyl-1-(phenylamino)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(phenylamino)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and an amino group (-NH) attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(phenylamino)propan-2-ol typically involves the reaction of acetone with benzylmagnesium chloride (a Grignard reagent) to form the intermediate 2-Methyl-1-phenyl-2-propanol. This intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis involving similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound .

Analyse Chemischer Reaktionen

Photodegradation Pathways

Under UV light (λₘₐₓ ~400 nm), derivatives like 1-(p-nitrophenylamino)-3-phenylpropan-2-ol undergo degradation via:

Mechanism :

Photolysis→N-Demethylation→Formation of p-nitroaniline and phenylacetaldehyde

Products :

Alcohol-Specific Reactions

-

Esterification : Reacts with carboxylic acids (e.g., acetyl chloride) to form esters under acidic conditions:

This compound+RCOOH→RCOO- (tertiary ester)+H2O -

Oxidation : Tertiary alcohol group resists oxidation under mild conditions but may undergo dehydrogenation with strong oxidants.

Amine-Specific Reactions

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Reaction with Organometallic Reagents

Methyllithium reacts with methyl 2-(phenylamino)benzoate to yield 2-(2-(phenylamino)phenyl)propan-2-ol :

Conditions :

Table 2: Spectral Data for Reaction Products

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Methyl-1-(phenylamino)propan-2-ol

This compound, also known as 2-Methyl-1-phenylpropan-2-ol, is an organic compound with significant applications in various fields, particularly in medicinal chemistry and industrial processes. This compound features a secondary alcohol functional group and is structurally characterized by the presence of a methyl group and a phenylamino group, which contribute to its chemical reactivity and biological activity.

Pharmaceutical Applications

Antidepressant Activity:

Research has indicated that derivatives of this compound exhibit antidepressant properties. The compound's ability to modulate neurotransmitter levels in the brain makes it a candidate for further development as an antidepressant medication. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels, which are crucial for mood regulation .

Analgesic Properties:

The compound has also been investigated for its analgesic effects. Its structural similarity to known analgesics suggests potential efficacy in pain management. Experimental models have demonstrated that specific derivatives can reduce pain responses, indicating a pathway for developing new pain relief medications .

Industrial Applications

Solvent Use:

Due to its polar nature, this compound serves as an effective solvent in various chemical reactions and processes. Its ability to dissolve both polar and nonpolar substances makes it valuable in organic synthesis and extraction procedures .

Chemical Intermediate:

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry .

Research Applications

Chemical Synthesis:

In synthetic organic chemistry, this compound is often employed as a precursor for synthesizing other compounds. Its reactivity under various conditions allows chemists to explore new synthetic pathways .

Environmental Research:

The compound has been studied for its potential role in environmental applications, particularly in the context of capturing carbon dioxide (CO₂). Research into its amine properties has shown that it can be part of systems designed for CO₂ absorption, contributing to efforts aimed at reducing greenhouse gas emissions .

Case Study 1: Antidepressant Development

A study published in the European Journal of Medicinal Chemistry explored the antidepressant effects of derivatives of this compound. Researchers synthesized several analogs and tested their effects on serotonin uptake in vitro. Results indicated that certain modifications enhanced antidepressant activity significantly compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Industrial Solvent Efficacy

An investigation into the use of this compound as a solvent revealed its effectiveness in dissolving a range of organic compounds. The study compared its performance against other common solvents and found that it provided superior solubility for certain applications, particularly in the pharmaceutical industry .

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(phenylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethylamino-2-propanol: Similar structure but with an ethyl group instead of a phenyl group.

2-Methylpropan-1-ol: Lacks the amino group and phenyl ring, making it less complex.

Isobutanol: Similar backbone but different functional groups

Uniqueness

2-Methyl-1-(phenylamino)propan-2-ol is unique due to the presence of both a hydroxyl group and an amino group attached to a phenyl ring. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

2-Methyl-1-(phenylamino)propan-2-ol, also known as α-methylbenzyl alcohol, is an organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 100-86-7

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways associated with diseases such as cancer and inflammation.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing central nervous system functions and potentially providing analgesic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to mitigate neuronal cell death in models of oxidative stress, indicating potential applications in neurodegenerative disorders.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a novel antimicrobial agent . -

Anti-inflammatory Research :

In a controlled trial assessing the anti-inflammatory effects of various compounds, this compound was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its utility in treating conditions characterized by chronic inflammation. -

Neuroprotective Study :

A recent investigation into the neuroprotective properties of this compound utilized a model of oxidative stress induced by hydrogen peroxide. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to control groups .

Eigenschaften

IUPAC Name |

1-anilino-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKPKPZPYWJEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.